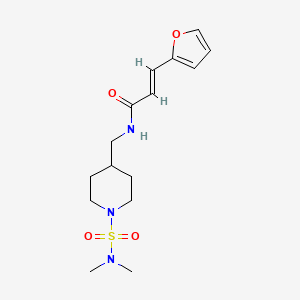
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, TAK-659, and has been studied extensively for its therapeutic potential in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Polymerization and Material Science
Research on N,N-dimethylacrylamide and related compounds highlights their utility in polymer science, particularly in the stereospecific polymerization of N,N-dialkylacrylamides. These processes are crucial for producing polymers with narrow molecular weight distributions and specific configurations, impacting the materials' physical properties and applications in drug delivery systems and biomedical engineering (Kobayashi et al., 1999). Additionally, studies on the structure and packing of acrylamide monomers reveal the significance of hydrogen bonding and C-H...O contacts in determining the crystalline structures of polymers, which can influence their mechanical strength and stability (Goswami et al., 2015).
Biochemistry and Molecular Biology
The chemical activation of piperidine derivatives, as seen in the formation of lysine-specific Maillard reaction products, suggests a potential for studying the interactions between proteins and specific chemical groups, which could lead to advancements in understanding protein modifications and interactions within biological systems (Nikolov & Yaylayan, 2010).
Neuroinflammation Imaging
A notable application in neurobiology involves the development of PET radiotracers for imaging neuroinflammation. Compounds structurally related to (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide, such as those targeting the CSF1R receptor, are used for non-invasive imaging of microglial activity, contributing to the understanding of neuroinflammatory processes in neuropsychiatric disorders (Horti et al., 2019).
Analytical Chemistry and Electrophoresis
In analytical chemistry, modifications of acrylamide polymers have been investigated to improve the electrophoretic separation of proteins and the detection of proteins by silver staining, highlighting the compound's relevance in biochemical analysis and molecular biology research (Hochstrasser & Merril, 1988).
Propiedades
IUPAC Name |
(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-17(2)23(20,21)18-9-7-13(8-10-18)12-16-15(19)6-5-14-4-3-11-22-14/h3-6,11,13H,7-10,12H2,1-2H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWAVDRBQOWJLX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564052.png)

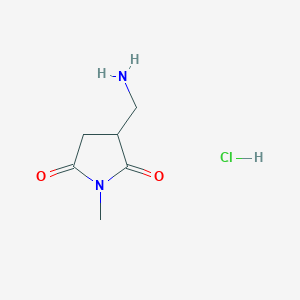

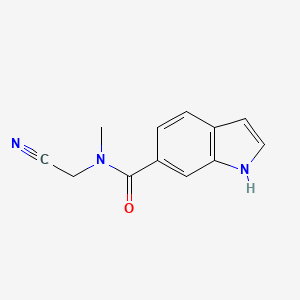
![N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride](/img/structure/B2564059.png)
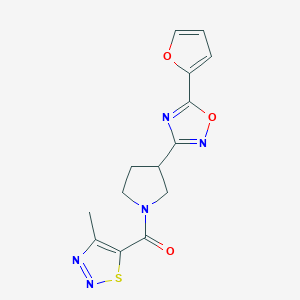
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2564061.png)
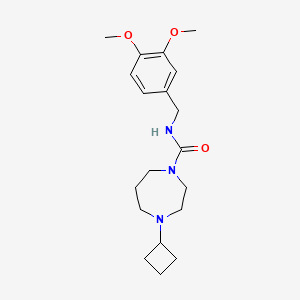

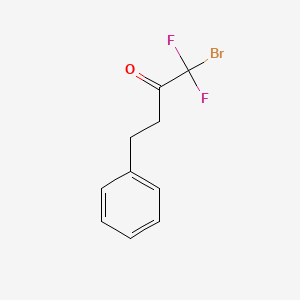
![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)
![4-pyrrolidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2564072.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)